molecular formula C17H19BrN2O B248132 3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide

3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide

Cat. No. B248132
M. Wt: 347.2 g/mol
InChI Key: NWDPRYSTWUCESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and DMSO. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of this compound is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the biochemical and physiological processes in the body. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The compound 3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on this compound. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has cytotoxic effects on cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of neurological disorders. Studies have shown that it has a neuroprotective effect, and further research is needed to determine its potential use in the treatment of diseases like Alzheimer's and Parkinson's. Additionally, further research is needed to determine the mechanism of action of this compound and to identify potential targets for its use in scientific research.
In conclusion, 3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has antibacterial, antifungal, and anti-inflammatory properties, and has been studied for its potential use in the treatment of cancer and neurological disorders. Further research is needed to determine its efficacy in vivo and to identify potential targets for its use in scientific research.

Synthesis Methods

The synthesis of this compound involves the reaction between 4-bromobenzylamine and 3-bromo-N-methylpropanamide. The reaction is carried out in the presence of a base like sodium hydride or potassium carbonate. The product obtained is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

The compound 3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

Product Name

3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide

Molecular Formula

C17H19BrN2O

Molecular Weight

347.2 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide

InChI

InChI=1S/C17H19BrN2O/c1-20(13-14-5-3-2-4-6-14)12-11-17(21)19-16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3,(H,19,21)

InChI Key

NWDPRYSTWUCESD-UHFFFAOYSA-N

SMILES

CN(CCC(=O)NC1=CC=C(C=C1)Br)CC2=CC=CC=C2

Canonical SMILES

CN(CCC(=O)NC1=CC=C(C=C1)Br)CC2=CC=CC=C2

Origin of Product

United States

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